N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-propanamine oxalate
Overview
Description
N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-propanamine oxalate is a useful research compound. Its molecular formula is C15H22ClNO5S and its molecular weight is 363.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0907217 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Inhibitors of Human Leukocyte Elastase
A study by Gütschow and Neumann (1998) explored the synthesis and evaluation of thieno[2,3-d][1,3]oxazin-4-ones, highlighting the versatility of 2-aminothiophenes for producing serine protease inhibitors. These compounds, including derivatives related to the chemical structure , showed potent inhibitory activity towards human leukocyte elastase, a key enzyme in inflammatory processes. This research suggests potential applications in treating diseases characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and emphysema (Gütschow & Neumann, 1998).
Reactivity and Organic Synthesis
The work by Tanimoto et al. (1983) delves into the generation of the ethenethiolate anion and its reaction with chloromethyl alkyl ethers and sulfides, showcasing the compound's role in synthetic organic chemistry. Their findings contribute to the broader understanding of sulfur-based reactivity, which is fundamental in the synthesis of pharmaceuticals and agrochemicals (TanimotoShigeo et al., 1983).
Antimicrobial Activity
Arutyunyan et al. (2017) reported on the synthesis of propanaryl-amines and their conversion to oxalates and hydrochlorides, noting their significant antibacterial activity. This study underscores the chemical structure's potential utility in developing new antimicrobial agents, highlighting its importance in addressing antibiotic resistance challenges (Arutyunyan et al., 2017).
Protein Chemistry Applications
Research by Llamas et al. (1986) on N-Ethyl-5-phenylisoxazolium 3-sulfonate as a reagent for nucleophilic side chains in proteins demonstrates its utility in biochemistry for probing protein structure and function. This application is crucial for understanding protein behavior, which can inform drug design and molecular biology studies (Kathryn. Llamas et al., 1986).
Computational Chemistry and Material Science
A theoretical study by Zarrouk et al. (2014) on quinoxalines as corrosion inhibitors for copper in nitric acid media utilized quantum chemical calculations to establish a relationship between molecular structure and inhibition efficiency. Such studies are vital for the development of new materials with improved corrosion resistance, relevant in industrial and engineering applications (Zarrouk et al., 2014).
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]propan-2-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNOS.C2H2O4/c1-11(2)15-7-8-16-9-10-17-13-5-3-12(14)4-6-13;3-1(4)2(5)6/h3-6,11,15H,7-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDBIJLVENKPBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCSC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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